UNII-5DLU91775Q
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Overview
Description
S-15261 is a novel oral anti-hyperglycemic agent developed for the treatment of insulin resistance syndrome. It is known for its ability to increase insulin sensitivity and reduce hepatic glucose production. The compound has shown promising results in various insulin-resistant animal models, making it a potential candidate for managing conditions like type 2 diabetes and metabolic syndrome .
Preparation Methods
The synthesis of S-15261 involves several steps:
Conversion of 3-Bromobenzotrifluoride to Grignard Reagent: 3-Bromobenzotrifluoride is converted into the corresponding Grignard reagent.
Condensation with 1,2-Dibromo-1-methoxyethane: The Grignard reagent is then condensed with 1,2-dibromo-1-methoxyethane to produce phenethyl bromide.
Reaction with (S)-alpha-methylbenzylamine: Phenethyl bromide reacts with (S)-alpha-methylbenzylamine to yield a diastereomeric mixture of amine.
Recrystallization: The diastereomeric mixture is recrystallized from isopropanol to obtain a pure diastereoisomer.
Treatment with Ethyl Bromoacetate: The pure diastereoisomer is treated with ethyl bromoacetate to furnish amino ester.
Reduction and Chlorination: The amino ester is reduced using lithium aluminium hydride to provide alcohol, which is then chlorinated with thionyl chloride to produce chloro amine.
Alkylation and Hydrogenolysis: The chloro amine is alkylated with an acid to produce an ester, and the chiral auxiliary alpha-methylbenzyl group is removed by hydrogenolysis to afford the final compound.
Chemical Reactions Analysis
S-15261 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.
Substitution: S-15261 can undergo substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions: Common reagents used in these reactions include thionyl chloride, ethyl bromoacetate, and lithium aluminium hydride.
Scientific Research Applications
S-15261 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study insulin sensitizers and their effects on glucose metabolism.
Biology: The compound is employed in research to understand the mechanisms of insulin resistance and metabolic disorders.
Medicine: S-15261 is investigated for its potential therapeutic benefits in treating type 2 diabetes and metabolic syndrome.
Industry: The compound’s ability to modulate glucose metabolism makes it a candidate for developing new anti-diabetic drugs
Mechanism of Action
S-15261 exerts its effects by increasing insulin sensitivity and reducing hepatic glucose production. The compound acts on various molecular targets, including:
Insulin Receptors: Enhances the sensitivity of insulin receptors, leading to improved glucose uptake.
Glucose Transporters: Modulates the activity of glucose transporters, facilitating glucose entry into cells.
Gene Expression: Influences the expression of genes involved in glucose metabolism, such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase
Comparison with Similar Compounds
S-15261 is unique compared to other insulin sensitizers due to its dual action of increasing insulin sensitivity and reducing hepatic glucose production. Similar compounds include:
Metformin: A widely used anti-diabetic drug that primarily reduces hepatic glucose production.
Pioglitazone: An insulin sensitizer that enhances insulin sensitivity but does not significantly affect hepatic glucose production.
Rosiglitazone: Another insulin sensitizer with a similar mechanism to pioglitazone but with different pharmacokinetic properties
S-15261 stands out due to its combined effects on both insulin sensitivity and hepatic glucose production, making it a promising candidate for comprehensive management of insulin resistance and metabolic disorders.
Properties
CAS No. |
159978-02-6 |
---|---|
Molecular Formula |
C36H35F3N2O4 |
Molecular Weight |
616.7 g/mol |
IUPAC Name |
2-[[2-methoxy-2-[3-(trifluoromethyl)phenyl]ethyl]amino]ethyl 4-[2-[[2-(9H-fluoren-9-yl)acetyl]amino]ethyl]benzoate |
InChI |
InChI=1S/C36H35F3N2O4/c1-44-33(26-7-6-8-27(21-26)36(37,38)39)23-40-19-20-45-35(43)25-15-13-24(14-16-25)17-18-41-34(42)22-32-30-11-4-2-9-28(30)29-10-3-5-12-31(29)32/h2-16,21,32-33,40H,17-20,22-23H2,1H3,(H,41,42) |
InChI Key |
ASWYZRRXMGAWGN-UHFFFAOYSA-N |
SMILES |
COC(CNCCOC(=O)C1=CC=C(C=C1)CCNC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(F)(F)F |
Canonical SMILES |
COC(CNCCOC(=O)C1=CC=C(C=C1)CCNC(=O)CC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC(=CC=C5)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(2-(2-(4-(2-(alpha-fluorenylacetylaminoethyl)benzoyloxy)ethylamino)-1-methoxylethyl))trifluoromethylbenzene S 15261 S-15261 S15261 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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